4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
Description
Properties
IUPAC Name |
4-amino-5-bromo-1-(oxolan-2-yl)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c9-5-4-12(6-2-1-3-14-6)8(13)11-7(5)10/h4,6H,1-3H2,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCGLOWNMBQPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=NC2=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296787 | |
| Record name | MLS002706408 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18002-36-3 | |
| Record name | MLS002706408 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002706408 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a brominated pyrimidine derivative and a tetrahydrofuran derivative.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. Specifically, 4-amino-5-bromo derivatives have shown potential against various viral infections. For instance, studies have highlighted their efficacy in inhibiting viral replication mechanisms, making them candidates for further development as antiviral agents .
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, suggesting a mechanism that targets cellular pathways associated with uncontrolled cell growth. The bromine substituent may enhance its interaction with cellular targets, leading to increased cytotoxicity against specific tumor types .
Enzyme Inhibition
The structural features of 4-amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one allow it to act as an inhibitor for certain enzymes involved in nucleotide synthesis and metabolism. This characteristic is particularly relevant in designing drugs that target metabolic pathways in cancer cells or pathogens .
Nucleotide Analog
As a nucleotide analog, this compound can be incorporated into nucleic acids during replication or transcription processes. This incorporation can lead to mutations or disruptions in normal cellular functions, making it a useful tool in genetic studies and the development of gene therapies .
Research Tool for Pathway Analysis
The ability of this compound to interfere with nucleic acid synthesis provides researchers with a means to study specific metabolic pathways. By observing the effects of this compound on cellular processes, scientists can gain insights into the roles of various genes and proteins within those pathways .
Synthesis of Functional Materials
The unique chemical structure of 4-amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one allows it to be used as a precursor in the synthesis of functional materials. Its properties can be exploited in developing polymers or nanomaterials with specific electronic or optical characteristics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro. |
| Study B | Anticancer Effects | Induced apoptosis in multiple cancer cell lines; potential for drug development. |
| Study C | Enzyme Inhibition | Showed effective inhibition of enzymes critical for nucleotide metabolism. |
| Study D | Genetic Research | Incorporated into nucleic acids leading to observable mutations; useful for pathway analysis. |
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Electronic and Steric Effects
- Bromine vs. Fluorine : Bromine’s polarizability enhances halogen bonding with biomolecular targets (e.g., kinases), whereas fluorine’s electronegativity improves metabolic stability but reduces steric bulk .
- THF vs. Tetrahydropyran : The five-membered THF ring adopts an envelope conformation, favoring interactions with planar binding sites, while the six-membered tetrahydropyran increases lipophilicity and may alter pharmacokinetics .
Solubility and Reactivity
- Hydroxyl and hydroxymethyl groups on the THF ring (CAS 1022-79-3) enhance aqueous solubility but may increase susceptibility to enzymatic oxidation .
- The azido group in the fluorinated analog (CAS 1011529-10-4) enables bioorthogonal conjugation, useful in prodrug strategies .
Structural Analysis
- X-ray crystallography of analogs (e.g., 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one) reveals non-planar pyrimidinone rings with dihedral angles (e.g., 34.87° between rings), influencing binding interactions .
- Hydrogen bonding (N–H⋯O) and halogen bonding (C–Br⋯O) are critical for stabilizing enzyme-inhibitor complexes .
Biological Activity
4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one, also known by its CAS number 3066-86-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H12BrN3O4
- Molecular Weight : 322.11 g/mol
- CAS Number : 3066-86-2
- Purity : Typically >95% (HPLC) .
Biological Activity Overview
The biological activity of 4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one has been evaluated in various studies, focusing on its effects on different biological targets.
Antiparasitic Activity
Recent research has indicated that derivatives of pyrimidinone compounds exhibit significant antiparasitic activity. For instance, modifications in the structure can lead to varying degrees of potency against parasites such as Trypanosoma brucei. The compound's structure allows for interactions that can inhibit essential enzymes in the parasite's metabolism .
Anti-inflammatory Properties
Studies have demonstrated that compounds similar to 4-Amino-5-bromo derivatives can suppress the production of pro-inflammatory cytokines and nitric oxide (NO) in models of inflammation. This suggests a potential application in treating inflammatory diseases .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound were assessed using various cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (microglial cells). The results indicated that while some compounds reduced cell viability significantly at higher concentrations, others maintained cell viability at concentrations up to 10 µM .
Research Findings and Case Studies
The mechanisms underlying the biological activities of 4-Amino-5-bromo derivatives involve:
- Enzyme Inhibition : Compounds like this one can inhibit key enzymes involved in metabolic pathways of parasites.
- Cytokine Modulation : They may modulate the immune response by affecting cytokine production.
- Cellular Uptake : Structural features facilitate cellular uptake, enhancing their bioavailability and efficacy.
Q & A
Q. What synthetic routes are available for preparing 4-amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one, and how are intermediates characterized?
Methodological Answer:
- The compound can be synthesized via cyclocondensation reactions using brominated pyrimidine precursors and tetrahydrofuran derivatives. For example, dihydropyrimidinone scaffolds are often prepared via Biginelli-like reactions using aldehydes, β-keto esters, and urea derivatives under acidic conditions .
- Intermediate Characterization:
- FT-IR Spectroscopy: NH₂ absorption bands appear at ~3260 cm⁻¹, and C=O stretches near 1650 cm⁻¹ .
- 1H NMR: Signals for the tetrahydrofuran ring protons (δ 3.5–4.5 ppm) and pyrimidine NH (δ ~7.3 ppm) are critical for structural confirmation .
Q. How can the molecular conformation and crystal packing of this compound be determined experimentally?
Methodological Answer:
-
Single-Crystal X-ray Diffraction (SCXRD):
- Key parameters include unit cell dimensions (e.g., monoclinic system with angles such as β = 103.6°), bond lengths (e.g., C–N distances: 1.322–1.408 Å), and torsion angles between aromatic and tetrahydrofuran rings .
- Hydrogen Bonding Analysis: Intermolecular interactions (e.g., N–H···O) influence crystal packing and stability .
-
Data Table (Example from Similar Compounds):
Parameter Value Crystal System Monoclinic Space Group C2/c a, b, c (Å) 24.105, 5.9547, 23.170 β (°) 103.638 V (ų) 3232.0
Advanced Research Questions
Q. What mechanistic insights exist for the bioactivity of brominated pyrimidinones, particularly in enzyme inhibition?
Methodological Answer:
Q. How can regioselectivity challenges in modifying the pyrimidinone core be addressed during derivatization?
Methodological Answer:
- Protecting Group Strategies:
- Analytical Validation:
Q. What spectroscopic techniques are most effective for analyzing tautomeric equilibria in aqueous solutions?
Methodological Answer:
- Multinuclear NMR (¹H, ¹³C, ¹⁵N):
- Detect tautomeric forms (e.g., 2-oxo vs. 4-oxo) via chemical shift differences in D₂O vs. DMSO-d₆ .
- UV-Vis Spectroscopy:
- Monitor pH-dependent absorbance changes (e.g., λmax shifts from 260 nm to 280 nm in acidic vs. basic conditions) .
- Data Contradiction Note:
- Co-crystal structures (e.g., with water) may stabilize one tautomer, whereas solution-phase studies show equilibria. Cross-validate with computational methods (DFT) .
Q. How does the tetrahydrofuran ring conformation influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- In Vitro Permeability Assays:
Q. What strategies mitigate degradation during storage, given the compound’s sensitivity to moisture and light?
Methodological Answer:
- Stability Studies:
- Store under inert gas (argon) at –20°C in amber vials with desiccants (silica gel). Monitor degradation via HPLC at 254 nm over 6 months .
- Degradation Pathways:
- Hydrolysis of the tetrahydrofuran ring occurs in humid conditions, forming diol byproducts. LC-HRMS identifies m/z shifts corresponding to +18 Da (water addition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
